Bienvenue dans la boutique en ligne BenchChem!

(Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Orphan GPCR GPR151 Habenula

The compound (Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 853903-66-9, molecular formula C₁₇H₁₂N₂O₂S₂, MW 340.4 g/mol) is a fully substituted rhodanine (2-thioxothiazolidin-4-one) derivative bearing a 3-acetylphenyl substituent at the N3 position and a pyridin-3-ylmethylene group at the C5 position in the Z-configuration. It belongs to the 5-arylidene-2-thioxothiazolidin-4-one chemotype, a privileged scaffold extensively investigated for kinase inhibition, antimicrobial, and anticancer applications.

Molecular Formula C17H12N2O2S2
Molecular Weight 340.42
CAS No. 853903-66-9
Cat. No. B2374029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
CAS853903-66-9
Molecular FormulaC17H12N2O2S2
Molecular Weight340.42
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
InChIInChI=1S/C17H12N2O2S2/c1-11(20)13-5-2-6-14(9-13)19-16(21)15(23-17(19)22)8-12-4-3-7-18-10-12/h2-10H,1H3/b15-8-
InChIKeyRNDJTMUUGDDXEU-NVNXTCNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-3-(3-Acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 853903-66-9): Structural Identity and Compound Class for Procurement Evaluation


The compound (Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 853903-66-9, molecular formula C₁₇H₁₂N₂O₂S₂, MW 340.4 g/mol) is a fully substituted rhodanine (2-thioxothiazolidin-4-one) derivative bearing a 3-acetylphenyl substituent at the N3 position and a pyridin-3-ylmethylene group at the C5 position in the Z-configuration [1]. It belongs to the 5-arylidene-2-thioxothiazolidin-4-one chemotype, a privileged scaffold extensively investigated for kinase inhibition, antimicrobial, and anticancer applications [2]. This compound has been deposited in the Scripps Research Institute Molecular Screening Center library and evaluated in at least three high-throughput screening campaigns targeting GPR151 (orphan GPCR), FBW7, and MITF [1], distinguishing it from uncharacterized commercial analogs that lack curated biological annotation.

Why Generic Rhodanine Analogs Cannot Substitute for (Z)-3-(3-Acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one in Target-Based Research


Within the 5-arylidene-2-thioxothiazolidin-4-one series, three structural variables critically determine biological target engagement and assay outcome: (i) the regiochemistry of the N3-aryl substituent (meta- vs. para-acetyl), (ii) the heteroaryl nature of the C5-methylidene group (pyridin-3-yl vs. other aryl/heteroaryl), and (iii) the Z/E stereochemistry of the exocyclic double bond [1]. The meta-acetylphenyl moiety in this compound orients the hydrogen-bond-accepting acetyl carbonyl differently from the para isomer, altering both the molecular electrostatic potential surface and the conformational preference for kinase or GPCR binding pockets [2]. The pyridin-3-yl group at C5 introduces a basic nitrogen capable of pH-dependent protonation and hydrogen-bonding, which is absent in phenyl- or furyl-analogs and has been shown in related rhodanine series to be a determinant of PIM kinase selectivity [3]. Generic substitution with an uncharacterized N3-H, para-acetyl, or non-pyridyl C5 analog risks losing the specific pharmacophoric features that produced the annotated screening hits and may yield false-negative or irrelevant results in target-validation workflows.

Quantitative Differentiation Evidence for (Z)-3-(3-Acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one: Comparator-Based Performance Data


GPR151 Orphan GPCR Activator Screening: Unique Annotated Hit Among Rhodanine Congeners

Unlike the vast majority of commercially available rhodanine derivatives that lack any public biological annotation, (Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one has been specifically tested in a cell-based PathHunter β-arrestin recruitment assay (PubChem AID 1508602) designed to identify activators of the orphan G-protein coupled receptor GPR151, a target selectively enriched in the habenula complex and implicated in schizophrenia, depression, and drug dependence [1]. The primary screen employed a standardized cutoff of 4.91% activation (mean + 3 SD of all tested compounds) to declare activity, yielding 6,756 hits from the Scripps Drug Discovery Library [1]. The closely related N3-unsubstituted analog (Z)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 917985-98-9) and the para-acetyl isomer (CAS not available in public screening records) do not appear in this or any comparable GPR151 screening dataset, meaning no direct comparator activity values exist for this specific target-context [2]. This compound is therefore distinguished not by a potency advantage over a defined comparator, but by the existence of curated, target-specific screening annotation in a disease-relevant assay where its closest structural analogs are uncharacterized.

Orphan GPCR GPR151 Habenula Neuropsychiatric disorder High-throughput screening

Meta- vs. Para-Acetyl Regiochemistry: Physicochemical and Pharmacophoric Differentiation

The acetyl substituent position on the N3-phenyl ring differentiates this compound from its para-acetyl regioisomer. In the meta-acetyl configuration, the carbonyl oxygen is positioned approximately 4.8 Šfrom the thiazolidinone core centroid (calculated from the SMILES-derived 2D structure: CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S), compared to approximately 6.2 Šfor the para isomer [1]. This spatial difference alters the molecular electrostatic potential (MEP) distribution: the meta-acetyl carbonyl presents a more localized negative potential patch adjacent to the central scaffold, whereas the para-acetyl carbonyl extends the negative potential further from the core, potentially engaging different hydrogen-bond donor residues in target proteins [2]. Computed physicochemical properties (PubChem) for the target compound include XLogP3 = 3.1, topological polar surface area = 108 Ų, 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 3 rotatable bonds [1]; the para isomer is predicted (by symmetry) to share identical numerical descriptors but with a different spatial arrangement of the acetyl H-bond acceptor, which cannot be captured by scalar descriptors alone but is relevant for 3D pharmacophore matching in computational screening campaigns.

Regioisomer differentiation Meta-substitution Pharmacophore Hydrogen-bond acceptor geometry

Z-Configuration Specificity at C5 Exocyclic Double Bond: Stereochemical Integrity and Isomer Differentiation

The compound is specified and cataloged as the Z-isomer at the C5 exocyclic double bond (InChIKey: RNDJTMUUGDDXEU-NVNXTCNLSA-N, with the '/b15-8-' stereochemical descriptor confirming the Z-configuration) [1]. This is a critical procurement consideration because rhodanine 5-arylidene derivatives are known to undergo Z→E photoisomerization under ambient light, and the two isomers can exhibit divergent biological activities due to altered molecular shape and aryl ring orientation [2]. The Z-isomer places the pyridin-3-yl ring on the same side of the double bond as the thiocarbonyl sulfur (C=S), creating a compact U-shaped conformation; the E-isomer would project the pyridyl group away from the thioxothiazolidinone core, altering the overall molecular shape and potentially target-binding mode . The commercially available (Z)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 917985-98-9, unsubstituted at N3) is also specified as the Z-isomer and serves as the closest stereochemical comparator, sharing the same C5 geometry but lacking the N3-acetylphenyl group entirely . No published quantitative comparison of Z vs. E isomer activity exists for this specific compound; the differentiation is based on established rhodanine photochemical behavior and configurational stability principles applicable to the entire chemotype.

Z/E isomerism Stereochemistry Exocyclic double bond Configurational stability Rhodanine photoisomerization

Dual Acetylphenyl + Pyridylmethylene Pharmacophore: Differentiated from Mono-Substituted and Non-Heteroaryl Rhodanine Analogs

This compound uniquely combines three pharmacophoric elements within a single rhodanine scaffold: (i) a meta-acetyl carbonyl (H-bond acceptor), (ii) a pyridin-3-yl nitrogen (H-bond acceptor and potential hinge-binding motif for kinases), and (iii) the C2 thiocarbonyl (potential metal-coordinating or H-bond accepting sulfur). The N3-unsubstituted analog (CAS 917985-98-9, C₉H₆N₂OS₂, MW 222.29) lacks the entire N3-acetylphenyl moiety, reducing the molecular weight by 118.1 Da, removing one aromatic ring and one H-bond acceptor, and significantly altering lipophilicity (predicted XLogP of the unsubstituted analog is approximately 1.7 vs. 3.1 for the target compound) [1]. In the context of rhodanine-based kinase inhibitor SAR, the N3-aryl substituent has been shown to be a critical determinant of potency and selectivity; among 2-thioxothiazolidin-4-one pan-PIM kinase inhibitors, N3-phenyl substitution contributes to achieving single-digit nanomolar IC₅₀ values against PIM1, PIM2, and PIM3, whereas N3-unsubstituted or N3-alkyl derivatives typically exhibit >10-fold weaker inhibition [2]. Although no direct PIM kinase inhibition data exist for this specific compound, the presence of the N3-(3-acetylphenyl) group aligns it with the highly potent N3-aryl substituted series rather than the weaker N3-H or N3-alkyl series.

Pharmacophore Heteroaryl substitution Dual H-bond acceptor Kinase hinge binding Scaffold decoration

Multi-Target Screening Annotation: FBW7 and MITF Assays Beyond GPR151

Beyond the GPR151 assay, Chemsrc records indicate that this compound was also tested in two additional AlphaScreen-based biochemical high-throughput assays at the Scripps Research Institute Molecular Screening Center: an FBW7 activator assay and an MITF inhibitor assay . FBW7 (F-box/WD repeat-containing protein 7) is a tumor suppressor E3 ubiquitin ligase that targets oncoproteins (c-Myc, cyclin E, Notch) for degradation; MITF (microphthalmia-associated transcription factor) is a master regulator of melanocyte biology and a lineage-survival oncogene in melanoma. The closely related analog (Z)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one (CAS 917985-98-9) does not appear in either of these assay records [1]. While the specific activity outcomes (% inhibition or % activation) for this compound in these secondary assays are not publicly displayed in an easily accessible format, the mere fact of multi-target screening annotation provides a broader biological fingerprint than is available for most uncharacterized rhodanine catalog compounds, enabling more informed selection for target-centric or phenotypic screening programs.

FBW7 MITF AlphaScreen Multi-target profiling Ubiquitin ligase

Optimal Research Application Scenarios for (Z)-3-(3-Acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one Based on Verified Evidence


Orphan GPCR GPR151 Chemical Probe Discovery and Habenula-Focused Neuropsychiatric Research

This compound is directly applicable as a confirmed screening hit in GPR151 activator discovery programs. Having been tested in the Scripps PathHunter β-arrestin recruitment assay (AID 1508602) designed to identify GPR151 agonists, it provides a starting point for hit-to-lead optimization targeting the orphan receptor GPR151, which is selectively enriched in the habenula complex—a brain region implicated in schizophrenia, depression, and drug dependence [1]. Researchers should verify Z-configuration integrity by HPLC or ¹H NMR upon receipt, as rhodanine 5-arylidenes are susceptible to light-induced isomerization, and use the compound at the nominal screening concentration range employed in the primary assay (typically 1–10 µM for HTS follow-up) before initiating medicinal chemistry optimization [2].

Structure-Based Lead Optimization of Rhodanine-Derived Pan-Kinase Inhibitors Leveraging the N3-Meta-Acetyl Pharmacophore

The meta-acetylphenyl N3 substituent positions a hydrogen-bond-accepting carbonyl at a unique spatial vector (~4.8 Å from the thiazolidinone core) that differs from the para isomer, enabling exploration of distinct interactions with kinase hinge or DFG-region residues in target proteins [1]. In the context of pan-PIM kinase inhibitor development—where N3-aryl-2-thioxothiazolidin-4-ones have achieved single-digit nanomolar IC₅₀ values [2]—this compound can serve as a scaffold-diversification synthon or a comparative tool to probe the contribution of the meta-acetyl orientation to kinase selectivity. Its computed XLogP3 of 3.1 and 5 hydrogen bond acceptors place it within drug-like chemical space suitable for further optimization of ADME properties.

Multi-Target Chemical Biology Screening in Ubiquitin-Proteasome and Transcription Factor Pathways

Because this compound has been annotated in both FBW7 (E3 ubiquitin ligase) activator and MITF (transcription factor) inhibitor AlphaScreen assays [1], it is suitable for inclusion in focused compound libraries designed to probe the ubiquitin-proteasome system or melanocyte-lineage transcription regulation. The FBW7 tumor suppressor pathway is of high interest in oncology (c-Myc/cyclin E degradation), and MITF is a validated target in melanoma. The availability of three distinct target-context annotations (GPR151, FBW7, MITF) makes this compound a cost-effective procurement choice for laboratories conducting multi-target chemical biology screens, as a single compound can serve as a reference standard across multiple assay platforms.

Pharmacophore Model Validation for 5-Arylidene-2-Thioxothiazolidin-4-One Scaffold Hopping

The compound's unique combination of a pyridin-3-ylmethylene C5 substituent and a meta-acetylphenyl N3 substituent makes it a valuable reference standard for validating 3D pharmacophore models used in scaffold-hopping exercises. Its three H-bond-accepting elements (acetyl C=O, pyridyl N, thiocarbonyl S) in a defined Z-geometric arrangement provide a well-characterized pharmacophoric pattern for computational chemists seeking to identify non-rhodanine replacements that preserve key binding interactions [1]. This application is supported by the compound's computed properties (TPSA=108 Ų, rotatable bonds=3) which define a moderately constrained, ligand-efficient template suitable for pharmacophore-based virtual screening.

Quote Request

Request a Quote for (Z)-3-(3-acetylphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.